cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)
Brand Name: Vulcanchem
CAS No.: 164297-25-0
VCID: VC20937206
InChI: InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m1../s1
SMILES: CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2]
Molecular Formula: C17H16FeOS
Molecular Weight: 324.2 g/mol

cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)

CAS No.: 164297-25-0

Cat. No.: VC20937206

Molecular Formula: C17H16FeOS

Molecular Weight: 324.2 g/mol

* For research use only. Not for human or veterinary use.

cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) - 164297-25-0

Specification

CAS No. 164297-25-0
Molecular Formula C17H16FeOS
Molecular Weight 324.2 g/mol
IUPAC Name cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,3-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)
Standard InChI InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m1../s1
Standard InChI Key QAAXXGKGRWQHLR-FMOMHUKBSA-N
Isomeric SMILES CC1=CC=C(C=C1)[S@](=O)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2]
SMILES CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2]
Canonical SMILES CC1=CC=C(C=C1)S(=O)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2]

Introduction

Chemical Identity and Structure

Basic Identification

Cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) is an organometallic compound characterized by its unique structure combining a ferrocene-like core with a chiral sulfoxide group. The compound possesses specific identifying information that establishes its chemical identity:

PropertyValue
CAS Number164297-25-0
Molecular FormulaC17H16FeOS
Molecular Weight324.2 g/mol
Standard InChIInChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m1../s1
Standard InChIKeyQAAXXGKGRWQHLR-FMOMHUKBSA-N

Structural Features

The compound consists of three key structural components that define its properties and reactivity:

  • A ferrocene-like core with iron(2+) coordinated between two cyclopentadienyl rings, forming a "sandwich" complex .

  • A p-tolyl (4-methylbenzene) group attached via a sulfoxide linkage to one of the cyclopentadienyl rings.

  • A stereogenic sulfur atom with R configuration, providing a center of chirality .
    This structure can be conceptualized as a modified ferrocene where one of the cyclopentadienyl rings bears a p-tolyl sulfoxide substituent with R stereochemistry at the sulfur atom. The iron center is coordinated in an η⁵ fashion to both cyclopentadienyl rings, creating the characteristic sandwich structure typical of metallocene compounds.

Physical and Chemical Properties

Physical Properties

While specific physical data for this exact compound is limited in the available research, its properties can be inferred based on related ferrocene derivatives:

PropertyExpected Value
Physical StateCrystalline solid
ColorOrange to orange-yellow (typical of ferrocene derivatives)
SolubilityLikely soluble in organic solvents (dichloromethane, chloroform); insoluble in water
StabilityStable under standard conditions; sensitive to oxidizing agents
The compound's physical properties are influenced by both its ferrocene core and the p-tolyl sulfoxide substituent. The ferrocene unit contributes to its characteristic color and stability, while the sulfoxide group affects its polarity and crystalline structure.

Spectroscopic Properties

Spectroscopic characterization of this compound would typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR signals for:

      • Methyl group of the p-tolyl moiety (~2.3-2.4 ppm)

      • Aromatic protons of the p-tolyl group (~7.0-7.5 ppm)

      • Cyclopentadienyl protons (~4.0-4.5 ppm, potentially showing different signals for the substituted and unsubstituted rings)

    • ¹³C NMR would show characteristic signals for the ferrocene core, aromatic carbons, and the sulfoxide-bearing carbon

  • Infrared (IR) Spectroscopy:

    • S=O stretching vibration (~1030-1060 cm⁻¹)

    • Characteristic bands for the cyclopentadienyl and p-tolyl groups

Electrochemical Properties

As a ferrocene derivative, this compound is expected to exhibit well-defined redox behavior:

  • Reversible one-electron oxidation at the iron center (Fe²⁺/Fe³⁺)

  • Redox potential likely shifted from that of unsubstituted ferrocene due to the electron-withdrawing sulfoxide group

  • Potential application as an electrochemical sensor or reference due to its well-defined redox behavior
    The chiral sulfoxide group would influence the electrochemical properties by modifying the electronic environment of the ferrocene core, potentially creating unique electrochemical signatures that could be exploited in sensing applications.

Synthesis and Preparation

Route via Lithiation

  • Monolithiation of ferrocene using butyllithium to generate lithioferrocene

  • Reaction with a p-tolyl sulfinate ester with controlled stereochemistry

  • Isolation of the desired R enantiomer via chromatographic separation or crystallization

Route via Chiral Sulfoxide Transfer

  • Preparation of a chiral p-tolyl sulfoxide transfer reagent with defined stereochemistry

  • Reaction with metallated ferrocene

  • Purification to obtain the desired product

Purification and Characterization

Purification would likely involve:

  • Column chromatography on silica gel or alumina

  • Recrystallization from suitable solvent systems

  • Verification of optical purity via chiral HPLC

Chemical Reactivity

Redox Chemistry

The compound exhibits characteristic ferrocene redox chemistry:

  • Reversible one-electron oxidation to form the ferrocenium cation (Fe³⁺)

  • The oxidation potential is likely influenced by the electron-withdrawing sulfoxide group

  • Both reduced and oxidized forms are expected to be relatively stable

Stereochemical Properties

The chiral sulfoxide group provides important stereochemical properties:

  • Optical activity due to the R configuration at the sulfur atom

  • Potential for diastereoselectivity in reactions involving the compound

  • Possible coordination through the sulfoxide oxygen to other metal centers

Reactions Involving the Sulfoxide Group

The sulfoxide moiety can undergo various transformations:

  • Reduction to sulfide using reducing agents

  • Oxidation to sulfone under appropriate oxidizing conditions

  • Coordination through the oxygen atom to Lewis acids or other metal centers

  • Potential for Pummerer-type rearrangements under acidic conditions

Structural Comparison with Related Compounds

Comparison with (S)-Ferrocenyl p-Tolyl Sulfoxide

The (S)-enantiomer (cyclopenta-1,3-diene;1-[(S)-cyclopenta-1,3-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)) differs from the target compound in the following ways :

Feature(R)-Enantiomer(S)-Enantiomer
CAS Number164297-25-0Not specified in search results
Configuration at SulfurRS
Optical RotationExpected (-)Expected (+)
InChIKeyQAAXXGKGRWQHLR-FMOMHUKBSA-NQAAXXGKGRWQHLR-UTLKBRERSA-N
PubChem CID12645617444629972
The opposite configuration at the sulfur atom leads to different spatial arrangements of the p-tolyl group relative to the ferrocene core, resulting in distinct optical and stereochemical properties that can significantly impact their behavior in asymmetric environments.

Comparison with Unsubstituted Ferrocene

Compared to unsubstituted ferrocene (CAS: 102-54-5), the target compound exhibits several key differences :

FeatureTarget CompoundUnsubstituted Ferrocene
Molecular FormulaC17H16FeOSC10H10Fe
Molecular Weight324.2 g/mol186.04 g/mol
ChiralityChiral (R configuration at S)Achiral
Electrochemical PropertiesModified redox potentialStandard ferrocene redox couple
ReactivityEnhanced and directed by sulfoxideSymmetric reactivity
The introduction of the p-tolyl sulfoxide group fundamentally alters the electronic and steric properties of the ferrocene core, creating a compound with enhanced functionality and potential applications in areas such as asymmetric catalysis.

Applications and Current Research

Materials Science Applications

Ferrocene derivatives with chiral substituents have attracted interest in materials science for:

  • Development of chiral sensing materials

  • Components in electronic or electrochromic devices

  • Building blocks for chiral polymers and advanced materials

Future Research Directions

Synthesis Optimization

Future research could focus on:

  • Development of more efficient and stereoselective synthetic routes

  • Scale-up procedures for larger-quantity production

  • Green chemistry approaches to synthesis and purification

Application Development

Promising areas for application development include:

  • Investigation of catalytic properties in specific asymmetric transformations

  • Exploration of electronic and photophysical properties for materials applications

  • Study of biological interactions and potential therapeutic applications

  • Development of sensor systems based on the compound's unique properties

Structure-Property Relationships

Understanding how structural modifications affect the properties of this compound could lead to the design of derivatives with enhanced characteristics:

  • Modification of the p-tolyl group with various substituents

  • Variation of the sulfoxide linkage

  • Introduction of additional functional groups on the unsubstituted cyclopentadienyl ring

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